8-ethoxy-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Molecular Structure Analysis
The molecular structure of 8-Ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one can be analyzed using various spectroscopic techniques. In a related study, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Scientific Research Applications
Antitumor Applications
- Potent Antitumor Agents : A study by Yin et al. (2013) highlights the preparation of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) analogs, discovering 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) as a more potent antitumor agent in vitro. BENC-511 showed significant antiproliferative activities against various tumor cell lines, surpassing S14161 in potency. It effectively blocked AKT phosphorylation and induced apoptosis in cancer cells, also hinting at anti-angiogenesis activity Yin et al., Bioorganic & Medicinal Chemistry Letters, 2013.
Synthetic Applications
- Novel Synthetic Methods : Alonzi et al. (2014) explored the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition, facilitating the synthesis of Warfarin and its analogs. This study underscores the utility of 4-hydroxycoumarin derivatives, closely related to 8-Ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one, in synthesizing medically significant compounds Alonzi et al., Journal of Catalysis, 2014.
Chemical Characterization and Synthesis
Chemical Characterization : Gao et al. (2012) isolated and characterized two new compounds, including 8-chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one, from Aquilaria sinensis. These compounds were elucidated using spectroscopic methods, contributing to the chemical diversity and potential applications of chromenone derivatives Gao et al., Helvetica Chimica Acta, 2012.
Efficient Synthesis of Chromenone Derivatives : Shokol et al. (2009) discussed the synthesis of 9-azolyl-3-(4-phenyl-4h-1,2,4-triazol-3-yl)-4h,8h-pyrano-[2,3-f]chromene-4,8-diones, showcasing a method to create chromenone derivatives with azaheterocyclic substituents. This research contributes to the development of new synthetic pathways for chromenone-based compounds Shokol et al., Chemistry of Heterocyclic Compounds, 2009.
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins, have been known to exhibit a broad variety of biological and pharmacological activities . They have been reported to have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties on cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarins, which share a similar structure, have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that it may affect pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase, and monoamine oxidase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral effects, and inhibitory effects on cholinesterase (che), and monoamine oxidase (mao) .
Properties
IUPAC Name |
8-ethoxy-3-(7-hydroxy-2-oxochromen-4-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-2-24-16-5-3-4-11-8-15(20(23)26-19(11)16)14-10-18(22)25-17-9-12(21)6-7-13(14)17/h3-10,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPCSKEYJKNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.